N-(2-methoxy-5-nitrophenyl)formamide CAS 149686-06-6 physicochemical properties
N-(2-methoxy-5-nitrophenyl)formamide CAS 149686-06-6 physicochemical properties
An In-depth Technical Guide to N-(2-methoxy-5-nitrophenyl)formamide (CAS 149686-06-6)
Abstract
N-(2-methoxy-5-nitrophenyl)formamide (CAS 149686-06-6) is a substituted aromatic nitro compound with significant potential as a building block in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, and an exploration of its potential applications, particularly in the context of pharmaceutical development. As a derivative of 2-methoxy-5-nitroaniline, this compound serves as a crucial intermediate, where the formamide group can act as a directing group, a protecting group for the amine, or a precursor for further chemical transformations. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, offering expert insights into the handling, synthesis, and utility of this versatile molecule.
Introduction
N-(2-methoxy-5-nitrophenyl)formamide is a niche yet valuable organic intermediate. Its structure, featuring a methoxy group, a nitro group, and a formamide moiety on a benzene ring, provides multiple reactive sites for chemical modification. The nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives. The formamide itself can be hydrolyzed to reveal the parent amine or participate in various cyclization and condensation reactions. Understanding the fundamental properties of this molecule is paramount for its effective utilization in multi-step synthetic strategies. This guide synthesizes available data to present a holistic technical profile of the compound.
Core Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and storage requirements. The properties of N-(2-methoxy-5-nitrophenyl)formamide are summarized below.
Structural and Identifying Information
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IUPAC Name: N-(2-methoxy-5-nitrophenyl)formamide
Quantitative Data
The following table summarizes the key physicochemical data for N-(2-methoxy-5-nitrophenyl)formamide. It is critical to note that many of these values are predicted through computational models due to the compound's status as a specialized intermediate rather than a bulk chemical.
| Property | Value | Source |
| Molecular Weight | 196.16 g/mol | [5] |
| Appearance | Yellow Solid | [5] |
| Purity | >98% (Typical for commercial samples) | [1] |
| Boiling Point | 440.9 ± 35.0 °C (Predicted) | [5] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 13.45 ± 0.70 (Predicted) | [5] |
| Solubility | Soluble in DMSO, Ethanol, Ethyl Acetate, Methanol | [5] |
Synthesis and Experimental Protocols
The most direct and industrially scalable synthesis of N-(2-methoxy-5-nitrophenyl)formamide involves the N-formylation of its primary amine precursor, 2-methoxy-5-nitroaniline (CAS 99-59-2).
Synthesis Pathway: Formylation of 2-methoxy-5-nitroaniline
The conversion of the primary amine in 2-methoxy-5-nitroaniline to a formamide is a standard transformation. A widely adopted and efficient method employs a mixture of formic acid and acetic anhydride.
Causality of Reagent Choice:
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Formic Acid: Serves as the source of the formyl group (-CHO).
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Acetic Anhydride: Acts as a powerful dehydrating agent. It reacts with formic acid to generate the highly reactive mixed anhydride, formyl acetate, in situ. This species is a much more potent formylating agent than formic acid alone, enabling the reaction to proceed efficiently under mild conditions.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established chemical principles for N-formylation.
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Reaction Setup: To a solution of 2-methoxy-5-nitroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask, cool the mixture to 0°C using an ice bath.
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Reagent Preparation: In a separate flask, prepare a mixed anhydride reagent by slowly adding acetic anhydride (1.5 eq) to formic acid (2.0 eq) at 0°C and stirring for 15-20 minutes.
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Addition: Add the pre-formed mixed anhydride solution dropwise to the cooled solution of the aniline over 30 minutes, ensuring the internal temperature does not exceed 5-10°C.
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Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water to quench the excess anhydride.
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Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove acidic residues, followed by a brine wash.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(2-methoxy-5-nitrophenyl)formamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(2-methoxy-5-nitrophenyl)formamide.
Research Significance and Potential Applications
While direct applications of N-(2-methoxy-5-nitrophenyl)formamide are not extensively documented, its structure positions it as a valuable intermediate in medicinal chemistry and materials science. Its utility can be inferred from the roles of structurally similar compounds.
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Pharmaceutical Synthesis: The core structure is related to key intermediates used in the synthesis of complex pharmaceuticals. For instance, substituted nitroanilines are foundational in creating kinase inhibitors like Osimertinib, where the nitro group is later reduced to an amine for further coupling reactions.[6] The formamide group can serve as a protecting group for the aniline nitrogen, preventing unwanted side reactions before being removed in a later synthetic step.
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Precursor to Heterocyclic Compounds: The ortho-methoxy and para-nitro substitutions, combined with the formamide, create an electronic and steric environment suitable for directing further reactions or for participating in cyclization reactions to form heterocyclic systems.
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Dye and Pigment Chemistry: The nitroaniline scaffold is a classic chromophore. Modifications via the formamide group could be used to tune the electronic properties and, consequently, the color and stability of novel dyes.
Logical Role as a Chemical Intermediate
Caption: Potential synthetic pathways leveraging the title compound.
Safety, Handling, and Storage
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Hazard Classification: The precursor is known to cause skin, eye, and respiratory irritation.[7] Aromatic nitro compounds are often treated as potentially toxic and should be handled with care.
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Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents. The recommended storage temperature for its precursor is between 10°C - 25°C.[7]
Conclusion
N-(2-methoxy-5-nitrophenyl)formamide is a specialized chemical intermediate with well-defined physicochemical properties. Its synthesis from 2-methoxy-5-nitroaniline is straightforward, utilizing standard organic chemistry transformations. While not a final product in itself, its true value lies in its potential as a versatile building block for constructing more complex molecules, particularly within the pharmaceutical and fine chemical industries. The strategic placement of its functional groups offers chemists a reliable platform for multi-step synthetic campaigns. This guide provides the foundational knowledge required for its safe and effective application in a research and development setting.
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